molecular formula C13H31O3PSi B14224031 Diethyl[3-(triethoxysilyl)propyl]phosphane CAS No. 719300-32-0

Diethyl[3-(triethoxysilyl)propyl]phosphane

Cat. No.: B14224031
CAS No.: 719300-32-0
M. Wt: 294.44 g/mol
InChI Key: WCWVJWQFECSALA-UHFFFAOYSA-N
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Description

Diethyl[3-(triethoxysilyl)propyl]phosphane is an organophosphorus compound with the molecular formula C13H31O3PSi. This compound is characterized by the presence of both phosphane and silane functional groups, making it a versatile reagent in various chemical reactions and applications .

Preparation Methods

The synthesis of Diethyl[3-(triethoxysilyl)propyl]phosphane typically involves the reaction of diethylphosphine with 3-(triethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure high purity and yield .

Chemical Reactions Analysis

Diethyl[3-(triethoxysilyl)propyl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Substitution: It can undergo nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.

    Hydrolysis: The silane group can be hydrolyzed to form silanols, which can further condense to form siloxanes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles like amines, and water for hydrolysis. Major products formed from these reactions include phosphine oxides, substituted phosphines, and silanols .

Scientific Research Applications

Diethyl[3-(triethoxysilyl)propyl]phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl[3-(triethoxysilyl)propyl]phosphane involves its ability to form stable complexes with various metal ions and organic molecules. The phosphane group acts as a donor ligand, coordinating with metal centers, while the silane group can undergo hydrolysis and condensation reactions to form stable siloxane networks. These interactions enable the compound to exert its effects in various chemical and biological systems .

Comparison with Similar Compounds

Diethyl[3-(triethoxysilyl)propyl]phosphane can be compared with other similar compounds, such as:

    Triethoxysilylpropylamine: Similar in structure but contains an amine group instead of a phosphane group.

    Diethylphosphine: Lacks the silane group, making it less versatile in forming hybrid materials.

    Triethoxysilane: Contains only the silane group, limiting its applications in coordination chemistry.

The uniqueness of this compound lies in its dual functionality, combining the properties of both phosphane and silane groups, which makes it a valuable reagent in various fields of research and industry .

Properties

CAS No.

719300-32-0

Molecular Formula

C13H31O3PSi

Molecular Weight

294.44 g/mol

IUPAC Name

diethyl(3-triethoxysilylpropyl)phosphane

InChI

InChI=1S/C13H31O3PSi/c1-6-14-18(15-7-2,16-8-3)13-11-12-17(9-4)10-5/h6-13H2,1-5H3

InChI Key

WCWVJWQFECSALA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCP(CC)CC)(OCC)OCC

Origin of Product

United States

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